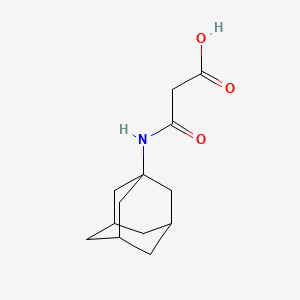

3-(1-Adamantylamino)-3-oxopropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1-Adamantylamino)-3-oxopropanoic acid is a derivative of adamantane, a compound that is characterized by the fusion of three cyclohexane rings . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .

Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of 1,3-disubstituted ureas was reported by Kobayashi et al., which involved the anionic copolymerization of 2-(1-adamantyl)-1,3-butadiene and isoprene with sec-BuLi in cyclohexane at 40°C .Molecular Structure Analysis

The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This similarity led to the name adamantane, which is derived from the Greek adamantinos (relating to steel or diamond) .Chemical Reactions Analysis

Adamantane derivatives can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .Applications De Recherche Scientifique

Synthesis of Functional Adamantane Derivatives

Adamantane derivatives are highly reactive, making them useful as starting materials for the synthesis of various functional adamantane derivatives . These derivatives can be used to create monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Organic Synthesis Applications

1,3-dehydroadamantane (1,3-DHA), a stable dehydroadamantane, has been extensively researched for its organic synthesis applications . The opening of strained intra-framework bonds under the impact of various-type reagents directly produces 1,3-disubstituted adamantane derivatives in essentially quantitative yield .

Antimicrobial Activity

Some adamantane derivatives have shown promising antimicrobial activity. They have been tested for in vitro activities against a panel of Gram-positive and Gram-negative bacteria and the yeast-like pathogenic fungus Candida albicans . Several derivatives showed good or moderate activities, particularly against the tested Gram-positive bacteria .

Anti-inflammatory Activity

In addition to their antimicrobial properties, some adamantane derivatives have demonstrated anti-inflammatory activity. In vivo studies using the carrageenan-induced paw oedema method in rats have shown that certain compounds exhibit good or moderate dose-dependent activity .

Use in N-Heterocyclic Carbene Research

N-heterocyclic carbenes, a class of organic compounds introduced in 1991, have wide applicability in commercially important processes . Adamantane derivatives could potentially be used in this area of research, although specific studies on “3-(1-Adamantylamino)-3-oxopropanoic acid” are not available.

Development of New Materials

Adamantane derivatives have been used in the creation of new materials based on natural and synthetic nanodiamonds . These materials have both scientific and practical applications .

Mécanisme D'action

Target of Action

Adamantane derivatives, to which this compound belongs, have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are known to interact with a variety of biological targets, including enzymes and receptors, due to their unique structural, biological, and stimulus-responsive properties .

Mode of Action

The synthesis of substituted adamantanes and higher diamondoids, which include this compound, is frequently achieved via carbocation or radical intermediates . These intermediates have unique stability and reactivity when compared to simple hydrocarbon derivatives . The compound’s interaction with its targets likely involves these intermediates, leading to changes in the target’s function.

Biochemical Pathways

It’s worth noting that adamantane derivatives can directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

Adamantane derivatives are known for their unique structural properties, which could influence their pharmacokinetic profile .

Result of Action

Adamantane derivatives have been shown to have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials , suggesting that they could have a wide range of molecular and cellular effects.

Action Environment

The unique structural properties of adamantane derivatives, including their stability and reactivity, suggest that they could be influenced by various environmental factors .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(1-adamantylamino)-3-oxopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c15-11(4-12(16)17)14-13-5-8-1-9(6-13)3-10(2-8)7-13/h8-10H,1-7H2,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPYJFAYYUEIPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354324 |

Source

|

| Record name | 3-(1-adamantylamino)-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Adamantylamino)-3-oxopropanoic acid | |

CAS RN |

156210-17-2 |

Source

|

| Record name | 3-(1-adamantylamino)-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

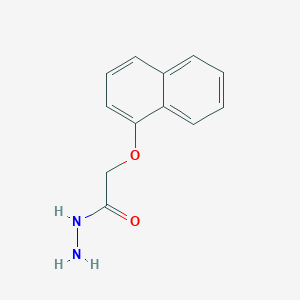

![5-[(2-Naphthyloxy)methyl]-2-furoic acid](/img/structure/B1270304.png)

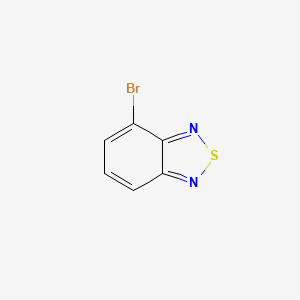

![2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1270305.png)

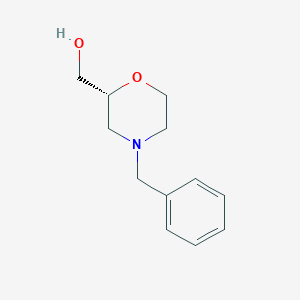

![Benzo[b]thiophene-2-carboxaldehyde](/img/structure/B1270333.png)

![4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270337.png)